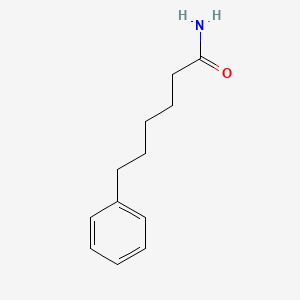

6-Phenylhexanamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-phenylhexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOQQFPVMGNKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10294736 | |

| Record name | 6-phenylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31274-14-3 | |

| Record name | NSC97771 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-phenylhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10294736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

The fundamental properties of a chemical compound dictate its behavior and potential applications. For 6-Phenylhexanamide, these properties are a direct consequence of its molecular structure.

| Property | Value |

| Molecular Formula | C12H17NO |

| Molecular Weight | 191.27 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not precisely defined, varies with purity |

| Boiling Point | Not available |

| Solubility | Generally soluble in organic solvents like dichloromethane (B109758) and ethyl acetate. fishersci.de |

Chemical Reactivity and Mechanistic Transformations of 6 Phenylhexanamide

Reactions Governing the Amide Functional Group

The amide functional group in 6-Phenylhexanamide is a key site for chemical transformations, including hydrolysis and reduction.

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 6-phenylhexanoic acid and ammonia (B1221849) or an amine, respectively. Studies on the hydrolysis of various amides by tissue extracts have shown that the presence of a phenyl group on the alkyl chain can influence the rate of reaction. For instance, research on the enzymatic hydrolysis of amides by rabbit-liver extract indicated that this compound is not as readily hydrolyzed as its unsubstituted aliphatic counterparts like n-valeramide. scispace.com

Reduction: The amide can be reduced to the corresponding amine, 6-phenylhexan-1-amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). This reaction proceeds via a nucleophilic acyl substitution followed by the reduction of the resulting iminium intermediate.

Dehydration: The primary amide of this compound can be dehydrated to form 6-phenylhexanenitrile. This transformation is typically achieved using strong dehydrating agents such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640). For example, the conversion of a nitrile to the corresponding amide can be achieved through alkaline hydrolysis, a principle that can be reversed for the dehydration of an amide. google.com

Table 1: Key Reactions of the Amide Functional Group in this compound

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | 6-Phenylhexanoic acid + NH₄⁺ |

| Basic Hydrolysis | NaOH, H₂O, heat | Sodium 6-phenylhexanoate + NH₃ |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | 6-Phenylhexan-1-amine |

| Dehydration | P₂O₅ or SOCl₂, heat | 6-Phenylhexanenitrile |

Transformations Involving the Phenyl Moiety

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This reaction will predominantly yield a mixture of ortho- and para-nitrated products.

Halogenation: Electrophilic halogenation, such as bromination or chlorination, can be accomplished using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). This will also result in a mixture of ortho- and para-substituted products.

Friedel-Crafts Alkylation and Acylation: The phenyl ring can undergo Friedel-Crafts reactions. Alkylation with an alkyl halide and a Lewis acid can introduce an additional alkyl group, while acylation with an acyl halide or anhydride and a Lewis acid will install an acyl group. These reactions will also favor substitution at the ortho and para positions.

Chemical Modifications of the Alkyl Hexyl Chain

The alkyl chain of this compound offers sites for functionalization, particularly at the benzylic position (the carbon atom adjacent to the phenyl ring), which is activated for certain reactions.

Benzylic Oxidation: The benzylic CH₂ group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. This would lead to the formation of a ketone at the 6-position of the hexanamide (B146200) chain.

Benzylic Halogenation: Free radical halogenation, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), can selectively introduce a halogen atom at the benzylic position. This halogenated intermediate is a versatile precursor for further nucleophilic substitution reactions.

Catalytic Reactions with this compound Derivatives

Derivatives of this compound have been explored as substrates and scaffolds in various catalytic reactions, demonstrating their utility in constructing complex and stereochemically defined molecules. nih.govacs.orgnih.govwustl.edu

Asymmetric Organocatalysis (e.g., Aldol (B89426) Reactions catalyzed by Dihydroquinine Derivative)

Asymmetric organocatalysis has emerged as a powerful tool for the synthesis of chiral compounds. beilstein-journals.orgnih.gov While direct examples involving this compound in aldol reactions catalyzed by dihydroquinine derivatives are not extensively documented, the principles of organocatalysis can be applied. For instance, derivatives of proline and other chiral amines are known to catalyze asymmetric aldol reactions between ketones and aldehydes. mdpi.com In a hypothetical scenario, a derivative of this compound, such as one containing a ketone functionality on the alkyl chain, could participate as a nucleophile in an aldol reaction. A dihydroquinine derivative, acting as a Brønsted base catalyst, would deprotonate the ketone to form a chiral enolate, which would then react with an aldehyde enantioselectively.

Stereoselective Ring-Opening Reactions

Stereoselective ring-opening reactions of cyclic substrates are a valuable method for generating stereoisomerically enriched products. google.com A patent describes a process for such reactions where a nucleophile reacts with a chiral or prochiral cyclic substrate in the presence of a non-racemic chiral catalyst. google.com While this compound itself is acyclic, its cyclic analogue, ε-caprolactam with a phenyl substituent, could be a substrate for such reactions. For example, the stereoselective ring-opening of a phenyl-substituted caprolactam with a nucleophile, catalyzed by a chiral metal complex, could produce a linear 6-amino-6-phenylhexanoic acid derivative with high stereocontrol. These types of reactions are crucial in the synthesis of complex molecules like carbocyclic nucleoside analogs. google.com

Redox Chemistry of Functionalized this compound Analogues (e.g., Mercapto Group)

The introduction of redox-active functional groups, such as a mercapto (thiol, -SH) group, onto the this compound scaffold opens up possibilities for studying its redox chemistry. ontosight.ai The thiol group is readily oxidized to form a disulfide (-S-S-) bond. This dimerization can occur under mild oxidizing conditions, such as exposure to air or treatment with gentle oxidants like iodine (I₂) or hydrogen peroxide (H₂O₂). The disulfide bond can, in turn, be reduced back to the thiol using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This reversible redox activity is a key feature in many biological systems and materials science applications. github.ioacademie-sciences.fr The redox potential of the thiol/disulfide couple can be tuned by the local chemical environment, including the electronic properties of the phenyl ring and the polarity of the amide group. ontosight.ai

Table 2: Redox Reactions of a Mercapto-Functionalized this compound Analogue

| Reaction | Reagents/Conditions | Transformation |

|---|---|---|

| Thiol Oxidation | Air (O₂), I₂, or H₂O₂ | 2 R-SH → R-S-S-R + 2H⁺ + 2e⁻ |

| Disulfide Reduction | DTT or TCEP | R-S-S-R + 2H⁺ + 2e⁻ → 2 R-SH |

Molecular Rearrangement Reactions (e.g., Hofmann Rearrangement)

Molecular rearrangements are organic reactions where the carbon skeleton or functional groups of a molecule are restructured. slideshare.net For primary amides like this compound, the Hofmann rearrangement is a significant transformation that converts the amide into a primary amine containing one fewer carbon atom. wikipedia.orgscribd.com

The Hofmann rearrangement, also known as Hofmann degradation, is initiated by treating the primary amide with bromine (Br₂) and a strong base, typically aqueous sodium hydroxide (B78521) (NaOH). wikipedia.orgmasterorganicchemistry.com This process proceeds through several key mechanistic steps, ultimately yielding a primary amine via an isocyanate intermediate. wikipedia.orgyoutube.com

The general mechanism involves the in situ formation of sodium hypobromite (B1234621) from the reaction of bromine and sodium hydroxide. wikipedia.org This reagent facilitates the transformation of the amide. The key steps are as follows:

N-Bromination: The reaction begins with the deprotonation of the amide at the nitrogen by the hydroxide ion, followed by the reaction of the resulting anion with bromine to form an N-bromoamide intermediate. wikipedia.org

Anion Formation: A second deprotonation occurs, removing the remaining acidic proton from the nitrogen to yield a bromoamide anion. wikipedia.org

Rearrangement: In the rate-determining step, the phenylpentyl group (the R group of this compound) migrates from the carbonyl carbon to the adjacent nitrogen. masterorganicchemistry.com This migration occurs concurrently with the departure of the bromide ion, a good leaving group, to form an isocyanate intermediate (phenylpentyl isocyanate). wikipedia.orgmasterorganicchemistry.com

Hydrolysis: Under aqueous basic conditions, the isocyanate intermediate is not typically isolated. scribd.com It undergoes nucleophilic addition of water to form a carbamic acid. wikipedia.org

Decarboxylation: The carbamic acid intermediate is unstable and spontaneously loses a molecule of carbon dioxide (CO₂) to produce the final primary amine product, 5-phenylpentan-1-amine. wikipedia.org

Recent advancements in the Hofmann rearrangement have focused on developing milder and more efficient conditions to improve yields and minimize waste. researchgate.netresearchgate.netbenthamdirect.com Variations of the reaction utilize different reagents to achieve the transformation. For instance, reagents such as N-bromosuccinimide (NBS), lead tetraacetate, and (bis(trifluoroacetoxy)iodo)benzene can be used in place of bromine. wikipedia.org

A significant research finding is that the isocyanate intermediate can be "trapped" by other nucleophiles if the reaction is not carried out in water. wikipedia.org For example, using sodium methoxide (B1231860) (NaOMe) as the base in methanol (B129727) as the solvent allows the isocyanate to react with methanol. scribd.comvedantu.com This variation does not lead to decarboxylation but instead forms a stable methyl carbamate (B1207046), which can be isolated. scribd.com This method is particularly useful for creating protected amines. organic-chemistry.org One-pot procedures using N-bromoacetamide (NBA) and lithium methoxide have been developed, providing high yields of carbamates with high purity and compatibility with various functional groups. organic-chemistry.org

Table 1: Hofmann Rearrangement of this compound and Its Variations

| Reactant | Reagents | Key Intermediate | Product | Research Findings/Notes |

| This compound | Bromine (Br₂), Sodium Hydroxide (NaOH) in Water (H₂O) | Phenylpentyl isocyanate | 5-Phenylpentan-1-amine | This is the classic Hofmann rearrangement, resulting in a primary amine with one less carbon atom. wikipedia.orgscribd.com |

| This compound | N-Bromosuccinimide (NBS), Sodium Methoxide (NaOMe) in Methanol (MeOH) | Phenylpentyl isocyanate | Methyl (5-phenylpentyl)carbamate | The isocyanate intermediate is trapped by the alcohol solvent to form a stable carbamate, preventing decarboxylation. wikipedia.orgscribd.com |

| This compound | N-Bromoacetamide (NBA), Lithium Methoxide (LiOMe) in Methanol (MeOH) | Phenylpentyl isocyanate | Methyl (5-phenylpentyl)carbamate | An efficient, one-pot method that produces carbamates in high yields with minimal side products. organic-chemistry.org |

Structure Activity Relationship Studies and Derivative Design for 6 Phenylhexanamide

Systematic Structural Modifications

The core scaffold of 6-Phenylhexanamide, characterized by an aromatic ring connected via an alkyl linker to a carboxamide moiety, has been methodically dissected to probe its structure-activity relationships (SAR).

The phenyl group serves as a crucial anchor for the molecule's activity. Research has explored replacing this ring with other aromatic systems to modulate properties. Patent literature describes potential analogs where the phenyl ring is replaced by heteroaromatic rings such as 2-pyridinyl, 3-pyridinyl, 4-pyridinyl, 2-pyrimidinyl, 4-pyrimidinyl, or 5-pyrimidinyl. google.com While the simple phenyl ring was found to confer stability compared to earlier, more complex triazole groups mdpi.com, further substitutions on the ring itself have been investigated in analogous systems. For instance, in related α-ketoamides, a 4-chloro substituent on the phenyl ring was found to be optimal for the inhibitory activity of certain enzymes. acs.org In that series, electron-donating groups like 4-methyl and 4-methoxy decreased potency, whereas lipophilic electron-withdrawing groups were tolerated. acs.org This suggests that the electronic and steric properties of the aromatic end of the molecule are critical tuning points for activity and selectivity.

The hexanamide (B146200) linker provides optimal spacing between the key functional groups. nih.gov Variations in this linker have been a primary focus of optimization.

Cycloalkyl Substitutions: To create structurally more rigid and potentially more stable compounds, cycloalkyl modifications have been introduced into the hexanamide linker. nih.gov The introduction of a cyclopropyl (B3062369) ring into the linker, resulting in potent mitofusin activators, was a key finding. nih.gov These cyclopropyl analogs maintained potencies similar to the parent compound, with EC₅₀ values for mitochondrial elongation around 5-6 nM. nih.gov The use of cyclopropyl rings is a known strategy to restrict the conformation of molecules, as seen with drugs like the monoamine oxidase inhibitor Tranylcypromine. nih.gov

Ether and Carbonyloxy Substitutions: The introduction of oxygen atoms into the linker to form ether or carbamate (B1207046) (carbonyloxy) functionalities has also been explored. google.com A patent filing reveals that a complete series of oxy-substituted linker analogs of trans-N-(4-hydroxycyclohexyl)-6-phenylhexanamide were synthesized. google.com While all of these analogs retained excellent fusogenic activity, the position of the oxygen atom significantly altered passive membrane permeability. A carbamate analog, for instance, showed tenfold greater permeability in a PAMPA (Parallel Artificial Membrane Permeability Assay) but had reduced microsomal stability compared to the parent this compound derivative. google.com

The flexibility and composition of this linker are therefore critical determinants of both biological potency and pharmacokinetic behavior.

| Linker Modification | Key Finding | Impact on Activity/Properties | Reference |

|---|---|---|---|

| Cyclopropyl Ring | Introduction of a cyclopropyl group into the hexanamide linker. | Maintained high potency (EC₅₀ ~5-6 nM) while providing structural rigidity and metabolic stability. | nih.gov |

| Oxy-Substituted (Ether/Carbamate) | Insertion of an oxygen atom to form ether or carbamate linkers. | Retained excellent fusogenic activity but significantly altered membrane permeability and microsomal stability. | google.com |

| Variable Carbon Length | In analogous piperine (B192125) derivatives, linker size was increased or decreased by a single carbon. | Potency was sensitive to linker length, emphasizing the need for optimal spacing between functional groups. | mdpi.com |

The carboxamide group and its substituents are pivotal for molecular interactions. Early SAR studies focused on generating variants of the cyclohexyl moiety attached to the amide nitrogen, while keeping the phenylhexanamide portion constant. nih.gov

Cyclohexyl Modifications: Replacing the 4-hydroxyl group on the cyclohexyl ring with other functionalities was performed to examine the impact of surface charge on potency and stability. nih.gov Analogs featuring a tetrahydropyran (B127337) or a 4-amino group were as potent as the parent compound but showed less metabolic stability. nih.gov An amide substitution at this position resulted in lower potency. nih.gov This highlights the 4-hydroxycyclohexyl group as a major determinant of liver microsomal stability. nih.gov

Heterocyclic Carboxamide Derivatives: The exploration of analogous scaffolds has led to the replacement of the cyclohexylamide with other heterocyclic systems. In a prominent example, piperine derivatives, which contain a piperidine (B6355638) ring attached to the carboxamide, were found to be potent mitofusin activators. mdpi.comresearchgate.net These piperidine-containing molecules exhibited markedly enhanced passive membrane permeability compared to the prototype phenylhexanamide activator, with no loss of fusogenic potency. mdpi.com Further modifications, such as creating carbamide and carboxamide variants of the piperidine analogs, led to compounds that were significantly more potent and stable. mdpi.com In other related structures, N-methylation of the amide resulted in a complete loss of activity, suggesting the N-H group is involved in a critical hydrogen bond or that a methyl group introduces steric hindrance. acs.org

| Moiety Modification | Example Derivative | Key Finding | Reference |

|---|---|---|---|

| Cyclohexyl Ring Substitution | 4-amino or tetrahydropyran analogs | Maintained potency but decreased metabolic stability compared to the 4-hydroxy parent. | nih.gov |

| Heterocyclic Replacement | Piperidine-containing analogs (Piperine derivatives) | Markedly increased passive membrane permeability while maintaining high fusogenic potency. | mdpi.comresearchgate.net |

| Amide N-H Modification | N-methylation in analogous systems | Resulted in a complete loss of activity, indicating the importance of the N-H bond. | acs.org |

Alkyl Chain Linker Variations (e.g., Ether, Cycloalkyl, Carbonyloxy Substitutions)

Stereochemical Determinants of Molecular Activity in this compound Analogues

Stereochemistry plays a defining role in the biological activity of this compound derivatives. Studies comparing cis- and trans-isostereomers of N-(4-hydroxycyclohexyl)-6-phenylhexanamide revealed that biological activity is exclusive to the trans form. nih.govacs.org The cis-diastereomer was found to be inactive. google.comnih.gov This stereoselectivity was mechanistically linked to the ability of the molecule to engage its protein target. google.com

Further investigation using single-crystal X-ray diffraction on related analogs confirmed that the biological activity resides exclusively in the trans-(R,R) enantiomer. nih.gov This precise three-dimensional arrangement is necessary for the molecule to effectively mimic the natural interactions that lead to protein activation, underscoring the high degree of spatial recognition required for its function. The inactive cis isomer, despite having the same chemical formula, cannot adopt the correct conformation to fit into the binding site. nih.govnih.gov

Pharmacophore Modeling and Validation for this compound Derivatives

The rational design of this compound derivatives has been heavily guided by pharmacophore modeling. nih.govh1.co A pharmacophore model was developed based on the interacting amino acid side chains of the target protein, mitofusin. nih.govgoogle.com This model proposes that the general structure of these activators consists of a substituted cyclohexyl group (R1) connected by a linker to an aromatic moiety (R2). nih.gov The R1 and R2 groups are positioned to mimic specific amino acids, namely His380 and Met376/Val372, of human MFN2, respectively, while the linker ensures the optimal spacing between these two key features. nih.gov

The validity of this model has been consistently confirmed through the synthesis and testing of new derivatives. For example, the design of analogs with cycloalkyl-containing linkers was based on this pharmacophore strategy. nih.gov Furthermore, the observation that structurally distinct molecules like piperine derivatives also act as potent mitofusin activators is explained by their ability to conform to the same pharmacophore model. mdpi.comresearchgate.net Three-dimensional stereochemical modeling showed that piperine shares a similar molecular configuration with the prototype phenylhexanamide activator, where a six-membered ring associated with a carboxamide is connected to a phenyl group by a 4-5 carbon linker. mdpi.com

Exploration of Analogous Chemical Scaffolds

The principles derived from the this compound pharmacophore have been extended to explore other chemical scaffolds. The initial research in this area began with prototype triazolurea compounds, which, despite their potency, had poor pharmaceutical characteristics. mdpi.comnih.gov This led to the development of the second-generation phenylhexanamide activators to improve stability and permeability. mdpi.com

More recently, piperine and its derivatives have emerged as a new chemical class of mitofusin activators. mdpi.comresearchgate.net The chemical structure of piperine, the main pungent component of black pepper, was noted to generally conform to the pharmacophore model for these small molecule activators. mdpi.comresearchgate.net Synthetic piperine analogs were designed to optimize mitofusin activation, and SAR studies confirmed that when the optimal spacing between the amide and aromatic groups was maintained, the derivatives were potent activators. mdpi.comresearchgate.net These piperine analogs represent a promising new scaffold with potential pharmaceutical advantages, such as significantly enhanced membrane permeability compared to the prototype phenylhexanamide activators. mdpi.com

Computational and Theoretical Chemistry Studies of 6 Phenylhexanamide

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation serve as foundational tools in the study of 6-phenylhexanamide and its derivatives, providing critical insights into their three-dimensional structures and interactions with biological macromolecules. These approaches encompass a range of techniques from quantum mechanics to classical molecular dynamics, which are used to predict molecular properties, conformational energies, and binding affinities.

In the context of this compound derivatives as mitofusin activators, computational modeling has been pivotal. nih.gov Initial studies utilized models of protein-protein interactions within the mitofusin 2 (MFN2) protein to understand its regulation. nih.gov MFN2's activity is controlled by a conformational shift from a "closed" inactive state to an "open" active state, a process governed by intramolecular interactions. nih.govmdpi.com Molecular modeling of these states allows researchers to identify key regions, such as the HR1 and HR2 domains, that are crucial for this conformational change. mdpi.comresearchgate.net By simulating the protein's structure and dynamics, scientists can visualize how endogenous peptides or exogenous small molecules might disrupt the inactive conformation to promote the active, fusion-permissive state. nih.govnih.gov This understanding forms the basis for the rational design of activators based on the this compound scaffold. nih.gov

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), offer a detailed characterization of the electronic structure, geometry, and reactivity of molecules like this compound. mdpi.comnumberanalytics.com These methods solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. mdpi.com This information is crucial for understanding a molecule's intrinsic stability, reactivity, and potential for non-covalent interactions, which are essential for ligand-receptor binding.

While specific published DFT data for the parent this compound is limited, calculations on analogous structures like N-phenylhexanamide and other amides provide a framework for its characterization. ibs.re.kr Such studies yield precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's lowest-energy conformation. uctm.edu The electronic properties derived from these calculations, like atomic charges and orbital energies, can explain the molecule's polarity and its ability to act as a hydrogen bond donor or acceptor, features critical for its interaction with biological targets. mdpi.com

Below is an illustrative table of what quantum chemical calculations would reveal about the molecular geometry of this compound.

Table 1: Theoretical Molecular Geometry Parameters of this compound This table presents theoretical values for selected geometric parameters of this compound, as would be obtained from a typical DFT calculation (e.g., at the B3LYP/6-31G level). These are representative values for illustrative purposes.*

| Parameter | Atoms Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (Amide) | ~1.23 Å | |

| C-N (Amide) | ~1.35 Å | |

| N-H (Amide) | ~1.01 Å | |

| Cα-Cβ (Alkyl) | ~1.53 Å | |

| C-C (Phenyl) | ~1.39 Å | |

| **Bond Angles (°) ** | ||

| O=C-N | ~122.5° | |

| C-N-H | ~121.0° | |

| Cα-C-N | ~116.0° | |

| Dihedral Angle (°) | ||

| O=C-N-H | ~180.0° (trans) |

Ligand-Based and Structure-Based Design Methodologies for this compound Derivatives

The development of this compound derivatives has heavily relied on both ligand-based and structure-based design methodologies. nih.govh1.co These computational strategies aim to optimize the interaction between a small molecule (ligand) and its protein target.

Ligand-based design was employed following the discovery that an 18-amino acid peptide could activate mitofusins. nih.gov By analyzing the critical amino acids within this peptide responsible for its activity, a pharmacophore model was developed. nih.govgoogle.com This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to bind and activate the target. google.com The this compound scaffold was identified and optimized through rational design campaigns that used this pharmacophore model to create smaller, more drug-like molecules that mimicked the effects of the original activator peptide. nih.govmdpi.com

Structure-based design complements this approach by using the three-dimensional structure of the target protein, MFN2. rcsb.orgnih.gov Although a full experimental structure of MFN2 in its active state with a ligand bound can be challenging to obtain, structural models of the protein, often built using homology modeling based on related proteins, are utilized. nih.govscispace.com These models allow for molecular docking simulations, where virtual compounds, including this compound derivatives, are placed into the putative binding site on MFN2. researchgate.net The simulations score the binding poses based on factors like intermolecular forces and conformational strain, helping to prioritize which derivatives to synthesize and test experimentally. researchgate.net This approach was crucial in understanding how stereoisomers, such as the cis and trans forms of hydroxylated cyclohexyl derivatives, interact differently with the protein target. h1.cogoogle.com

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Interactions

Conformational analysis and molecular dynamics (MD) simulations are essential for understanding the dynamic nature of this compound and its derivatives, as well as their interactions with target proteins like MFN2. nih.govscispace.com A molecule's biological activity is often dependent on its ability to adopt a specific three-dimensional shape, or conformation, that is complementary to its binding site.

Conformational analysis of this compound derivatives revealed the critical importance of stereochemistry for biological function. h1.co For example, in derivatives containing a 4-hydroxycyclohexyl group, it was discovered that only the trans-stereoisomer was biologically active in promoting mitochondrial fusion, while the cis-isomer was inactive. h1.cogoogle.com This highlights that a precise spatial arrangement of the phenyl and cyclohexyl groups, connected by the flexible hexanamide (B146200) linker, is required for effective engagement with the MFN2 protein. google.com

Molecular dynamics simulations provide a computational microscope to view these interactions over time. nih.gov In these simulations, a model of the MFN2 protein, embedded in a simulated physiological environment, is studied in the presence of a ligand like a this compound derivative. nih.govscispace.com MD simulations have been used to study the conformational stability of MFN2 and how mutations affect its structure. scispace.com For mitofusin activators, these simulations can show how the ligand binds to the protein and induces the allosteric conformational change from the "closed" to the "open" state, which is necessary for mitochondrial tethering and fusion. researchgate.netresearchgate.net These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex and can predict the stability of this complex over time. researchgate.net

Pharmacophore Generation and Refinement through Computational Techniques

The discovery of the this compound class of mitofusin activators is a prime example of successful pharmacophore-based drug design. nih.govh1.co A pharmacophore is an abstract representation of the molecular features necessary for a specific biological activity. mdpi.com

The process began with a known MFN2-activating peptide. nih.govgoogle.com Computational analysis of this peptide's structure and its interaction with MFN2 identified the key amino acid side chains that were essential for its function. nih.gov This information was translated into a pharmacophore model with specific features:

Aromatic/Hydrophobic Moiety: To mimic certain amino acid side chains of the peptide. mdpi.com

Hydrogen Bonding Groups: The carboxamide group of the this compound scaffold serves this purpose. mdpi.com

A second Hydrophobic/Cyclic Group: Represented by the cyclohexyl or a similar ring structure. mdpi.com

A Specific Linker: A linker of a defined length and flexibility (the alkyl chain of the hexanamide) to correctly position the other features in 3D space. mdpi.com

This initial pharmacophore model was used to screen virtual libraries of existing compounds, leading to the identification of prototype small-molecule activators. google.com Subsequent research involved refining this pharmacophore. Medicinal chemists synthesized and tested various this compound derivatives, altering the phenyl group, the linker, and the cyclohexyl ring. nih.govmdpi.com The structure-activity relationship (SAR) data from these experiments were then fed back into the computational model. This iterative process of computational modeling, synthesis, and biological testing allowed for the refinement of the pharmacophore, leading to the design of second-generation derivatives with simplified structures and greatly improved potency and pharmacokinetic properties. nih.govmdpi.com

Table 2: Key Features of the Mitofusin Activator Pharmacophore Based on the design principles for this compound and related mitofusin activators.

| Pharmacophore Feature | Corresponding Chemical Group in this compound Derivatives | Presumed Role in MFN2 Interaction |

|---|---|---|

| Aromatic Group | Phenyl Ring | Mimics hydrophobic amino acid side chains (e.g., Met376, Val372) of the MFN2 activator peptide. google.com |

| Linker with H-Bond Acceptor | Hexanamide Chain & Carbonyl | Provides optimal spacing and hydrogen bonding interactions. google.commdpi.com |

| Cycloalkyl Group | Cyclohexyl or Tetrahydropyran (B127337) Ring | Mimics another key amino acid side chain (e.g., His380) and provides a specific 3D conformation. google.com |

| Stereospecific Conformation | trans-substitution on Cyclohexyl Ring | Ensures correct orientation for binding to the target protein. h1.cogoogle.com |

Molecular Mechanism and Biological Activity of 6 Phenylhexanamide Derivatives

Interactions with Mitofusin Proteins (MFN1 and MFN2)

The primary molecular targets of 6-phenylhexanamide derivatives are the mitofusin (MFN) proteins, MFN1 and MFN2. evitachem.comguidetopharmacology.org These large GTPase proteins are located on the outer mitochondrial membrane and are essential for mediating the fusion of individual mitochondria. guidetopharmacology.orgfrontiersin.orgfrontiersin.org this compound derivatives act as mitofusin activators, directly binding to MFN1 and MFN2 to promote their function. frontiersin.orgd-nb.infonih.govgoogle.com This interaction is crucial, as the coordinated action of MFN1 and MFN2 is a prerequisite for the tethering and subsequent fusion of adjacent mitochondria. nih.govembopress.org

These small molecules can activate both homodimeric (MFN1-MFN1 or MFN2-MFN2) and heterodimeric (MFN1-MFN2) complexes, which are the functional units that bridge the outer membranes of two separate mitochondria. nih.gov The ability of this compound derivatives to enhance the activity of these protein complexes is particularly relevant in the context of diseases like Charcot-Marie-Tooth disease type 2A (CMT2A), which is caused by mutations in the MFN2 gene. d-nb.infonih.gov In such conditions, the activation of the remaining functional MFN1 and MFN2 proteins by these compounds can help to overcome the functional deficit and restore mitochondrial fusion. mdpi.com

Allosteric Modulation of Protein Conformation

The activation of mitofusins by this compound derivatives is achieved through an allosteric mechanism, meaning they bind to a site on the protein that is distinct from the active site, inducing a conformational change that enhances the protein's activity. google.commdpi.com

Disruption of Intramolecular Peptide-Peptide Interactions

Mitofusin proteins exist in a dynamic equilibrium between a "closed," inactive state and an "open," active state. nih.gov The transition between these states is regulated by intramolecular peptide-peptide interactions (PPIs) within the protein structure. nih.gov Specifically, interactions between alpha-helical regions in the protein's stalk region help to maintain the closed, fusion-unfavorable conformation. nih.gov

This compound derivatives are designed to mimic the action of natural regulatory processes that disrupt these intramolecular bonds. mdpi.com By binding to the mitofusin proteins, they competitively inhibit the PPIs that hold the protein in its inactive state. nih.govhunimed.eu This disruption allows the protein to adopt a more open and active conformation. nih.gov

Induction of Favorable Protein Conformations

By disrupting the inhibitory intramolecular interactions, this compound derivatives promote a conformational shift in the mitofusin proteins to an "open" state. nih.govmdpi.com This open conformation is favorable for the formation of trans-dimers between mitofusins on adjacent mitochondria, a critical step in the tethering process that precedes membrane fusion. nih.govgoogle.com The ability of these compounds to induce and stabilize this active conformation has been demonstrated in studies using techniques like Förster resonance energy transfer (FRET), which can measure changes in protein conformation. researchgate.netbiorxiv.org This allosteric activation mimics natural regulatory mechanisms, such as phosphorylation, that also modulate mitofusin conformation and activity. mdpi.com

Influence on Mitochondrial Membrane Dynamics

The allosteric activation of mitofusins by this compound derivatives has a direct and profound impact on the dynamics of the mitochondrial network within a cell.

Enhancement of Mitochondrial Tethering Processes

Mitochondrial tethering is the initial, requisite step for fusion, where two mitochondria are brought into close proximity. nih.govembopress.org This process is mediated by the formation of MFN1 and MFN2 homo- and hetero-dimers in trans, meaning between the two apposing mitochondrial membranes. nih.govembopress.org The transition of mitofusins to an open conformation, induced by this compound derivatives, increases the probability of these trans-dimerization events. nih.govgoogle.com By promoting a state that is favorable for MFN-MFN interactions between mitochondria, these compounds effectively enhance the tethering process, setting the stage for membrane fusion. nih.gov

Modulation of Mitochondrial Bioenergetic States (e.g., Reversal of Depolarization)

Derivatives of this compound have demonstrated the ability to modulate mitochondrial bioenergetic states, most notably by reversing mitochondrial depolarization. researchgate.netnih.gov Mitochondrial depolarization, characterized by the dissipation of the inner mitochondrial membrane's electrochemical gradient, is a hallmark of mitochondrial dysfunction and is often observed in cells with impaired mitochondrial fusion. nih.gov

Studies have shown that certain this compound derivatives can correct the loss of mitochondrial polarization. mdpi.commdpi.com For instance, in fibroblast cells from patients with Charcot-Marie-Tooth disease type 2A (CMT2A), a condition linked to mutations in the mitofusin 2 (MFN2) gene, treatment with a prototype this compound derivative known as Chimera C reversed mitochondrial depolarization. researchgate.netmdpi.com This effect is attributed to the activation of the remaining normal MFN1 and MFN2 proteins, which helps restore the balance between mitochondrial fusion and fission. mdpi.com

The reversal of mitochondrial depolarization is a key indicator of improved respiratory function. researchgate.netnih.gov Research has demonstrated that specific stereoisomers of this compound derivatives are more effective in this regard. For example, the trans-stereoisomer of a 4-hydroxy cyclohexyl analog, compound 13B, was shown to reverse the respiratory defects associated with depolarization, whereas the cis-stereoisomer, 13A, did not. nih.gov This stereospecificity highlights the precise structural requirements for the compound's interaction with mitofusin proteins to elicit a functional response. nih.gov

The mechanism by which these compounds reverse depolarization is linked to their ability to promote a conformational change in mitofusins from a "closed" inactive state to an "open" active state, which is favorable for mitochondrial fusion. mdpi.comnih.gov This enhanced fusion activity counteracts the fragmentation and associated bioenergetic decline seen in dysfunctional mitochondria.

The table below summarizes the effects of selected this compound derivatives on mitochondrial membrane potential.

| Compound/Derivative | Cell Type | Condition | Effect on Mitochondrial Depolarization | Reference |

| Chimera C | CMT2A Patient Fibroblasts | Metabolic Stress | Reversal | researchgate.netmdpi.com |

| Compound 13B (trans-isomer) | MFN2-deficient Mouse Fibroblasts | Fusion Impairment | Reversal | nih.gov |

| Compound 13A (cis-isomer) | MFN2-deficient Mouse Fibroblasts | Fusion Impairment | No Effect | nih.gov |

| Piperine (B192125) (similar structure) | Mfn-deficient Cells | Mitofusin Deficiency | Amelioration | mdpi.com |

Comparative Analysis with Endogenous Mitofusin Regulators and Peptidomimetics

The action of this compound derivatives can be better understood by comparing them with endogenous regulators of mitofusin and other synthetic mitofusin activators like peptidomimetics.

Endogenous Mitofusin Regulation: The natural regulation of mitofusin activity involves post-translational modifications, such as phosphorylation, which modulate the intramolecular interactions within the MFN protein. researchgate.net Specifically, the interaction between the HR1 and HR2 domains helps maintain a closed, inactive conformation. mdpi.com Endogenous signaling pathways can trigger a conformational change to an open, active state, promoting mitochondrial tethering and fusion. mdpi.com The this compound derivatives are believed to mimic this natural activation mechanism by allosterically inducing a similar "open" conformation of the mitofusin proteins. mdpi.comnih.gov

Peptidomimetics: The development of small-molecule mitofusin activators was initially guided by a pharmacophore model derived from activator peptides. nih.gov These first-generation peptidomimetics, such as Chimera B-A/l, were effective in promoting mitochondrial fusion. nih.gov However, these early compounds often suffered from poor pharmacokinetic properties, limiting their therapeutic potential. mdpi.comgoogle.com

This compound Derivatives: The this compound series of compounds represents a second generation of mitofusin activators, developed through rational drug design to improve upon the limitations of earlier peptidomimetics. nih.gov These derivatives possess a distinct chemical structure while retaining the ability to activate mitofusins. google.com

A key advantage of the this compound derivatives is their improved "drug-like" properties, including better oral bioavailability and metabolic stability, making them more suitable for preclinical and potentially clinical development. researchgate.netnih.gov For instance, compound 13B, a 4-hydroxy cyclohexyl analog, emerged from pharmacokinetic optimization studies as a promising preclinical candidate. researchgate.net

The following table provides a comparative overview of different types of mitofusin activators.

| Activator Type | Example(s) | Mechanism of Action | Key Characteristics | Reference |

| Endogenous Regulators | Phosphorylation | Post-translational modification inducing conformational change | Natural, physiological regulation | researchgate.net |

| Peptidomimetics | Chimera B-A/l | Mimics activator peptides, promotes "open" MFN conformation | Proof-of-concept, often poor pharmacokinetics | nih.govgoogle.com |

| This compound Derivatives | Chimera C, Compound 13B | Allosteric activation, promotes "open" MFN conformation | Improved pharmacokinetic properties, orally bioavailable | researchgate.netnih.govmdpi.com |

Advanced Analytical and Spectroscopic Characterization of 6 Phenylhexanamide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of 6-phenylhexanamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide critical data on the chemical environment of individual atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound derivatives reveals characteristic signals for the phenyl group protons, typically observed as multiplets in the aromatic region (around δ 7.1-7.3 ppm). acs.org The protons of the aliphatic chain appear at distinct chemical shifts, with the methylene (B1212753) group adjacent to the phenyl ring and the amide group showing characteristic downfield shifts due to the influence of the respective functional groups. acs.orgchemistrysteps.com For instance, in a derivative of this compound, the protons of the methylene group adjacent to the phenyl ring (C6) appear as a triplet at approximately 2.60 ppm, while the methylene group alpha to the amide carbonyl (C2) resonates around 2.16 ppm. acs.org The remaining methylene protons in the chain typically appear as multiplets between 1.3 and 1.9 ppm. acs.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically found in the downfield region, around 160-175 ppm. nih.govorganicchemistrydata.org The aromatic carbons of the phenyl ring usually appear between 125 and 145 ppm. nih.gov The aliphatic carbons of the hexyl chain resonate in the upfield region, with their specific chemical shifts influenced by their proximity to the phenyl and amide functionalities. nih.gov For example, in a this compound derivative, the carbons of the phenyl ring were observed at δ 143.8, 129.5, and 126.9 ppm. nih.gov

Table 1: Representative NMR Data for a this compound Derivative

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H | 7.25–7.13 (m) acs.org | - |

| Phenyl-C | - | 143.8, 129.5, 126.9 nih.gov |

| -CH₂- (adjacent to phenyl) | 2.60 (t) acs.org | 36.7 nih.gov |

| -CH₂- (chain) | 1.65–1.61 (m), 1.61–1.46 (m), 1.46–1.35 (m) acs.org | 35.9, 31.1, 27.1, 27.0 nih.gov |

| -CH₂- (adjacent to C=O) | 2.16 (t) acs.org | 40.9 nih.gov |

| C=O | - | 161.2 nih.gov |

Note: Data is compiled from studies on this compound derivatives and may vary slightly based on the specific derivative and solvent used. nih.govacs.org

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption band is typically observed for the C=O stretching vibration of the secondary amide group, usually in the range of 1630-1680 cm⁻¹. researchgate.netresearchgate.net The N-H stretching vibration of the amide group appears as a distinct band around 3300-3500 cm⁻¹. researchgate.netresearchgate.net The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. rsc.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3300 - 3500 researchgate.netresearchgate.net |

| Aromatic C-H | Stretching | > 3000 rsc.org |

| Aliphatic C-H | Stretching | 2850 - 2960 rsc.org |

| Amide C=O | Stretching | 1630 - 1680 researchgate.netresearchgate.net |

| Aromatic C=C | Stretching | 1450 - 1600 rsc.org |

Note: The exact positions of the peaks can be influenced by the physical state of the sample (solid or liquid) and hydrogen bonding. researchgate.net

Mass Spectrometry Techniques (e.g., LC-MS, LC-MS/MS, HRMS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS: These hyphenated techniques are frequently used for the analysis of this compound and its derivatives. nih.govacs.orggoogle.com LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. In LC-MS analysis, this compound derivatives typically show a prominent protonated molecular ion peak [M+H]⁺. acs.orggoogle.com For instance, a derivative of this compound was reported to have an m/z of 275.1 for its [M+H]⁺ ion. acs.org Tandem mass spectrometry (LC-MS/MS) provides further structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. google.com This fragmentation is often predictable and can help to piece together the structure of the molecule. libretexts.orgacdlabs.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule. rsc.orgrsc.org This is a powerful tool for confirming the molecular formula of this compound and distinguishing it from other compounds with the same nominal mass.

Chromatographic Separation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and its derivatives. nih.govgoogle.com By employing a suitable stationary phase (commonly a C18 column) and mobile phase, impurities can be effectively separated from the main compound. nih.govejgm.co.uk The purity is typically determined by the relative area of the main peak in the chromatogram. For example, a purity of 99.9% has been reported for a this compound derivative using HPLC analysis. google.com The retention time (RT) under specific chromatographic conditions is a characteristic property of the compound. google.com

X-ray Crystallography for Crystalline Forms of Related Structures

While a crystal structure for this compound itself was not found in the provided search results, X-ray crystallography is a definitive technique for determining the three-dimensional atomic arrangement of molecules in a crystalline state. nih.govwikipedia.org Studies on structurally related compounds, such as other amides or molecules with similar functional groups, have utilized this method to understand their solid-state conformation and intermolecular interactions, like hydrogen bonding. researchgate.netnih.govkoreascience.kr For example, the analysis of a complex HIV protease inhibitor containing a this compound moiety revealed distinct crystalline and amorphous forms, with FT-IR and solid-state NMR indicating differences in hydrogen bonding. researchgate.netresearchgate.net Such studies on related structures provide valuable insights into the potential crystalline packing and conformational preferences of this compound. nih.govnih.gov

常见问题

Q. What computational methods predict the mitochondrial dynamic behavior of this compound derivatives?

- Methodological Answer : Molecular docking simulates binding to MFN2’s GTPase domain. Machine learning models trained on SAR data predict bioavailability and toxicity. Systems biology tools integrate omics data to model mitochondrial network restoration .

Data Analysis & Contradiction Resolution

Q. How should researchers address conflicting results from different mitochondrial fusion assays?

Q. What methods ensure reproducibility in this compound studies?

- Methodological Answer : Detailed experimental protocols (e.g., cell lines, passage numbers, buffer compositions) must be published in supplementary materials. Collaborative ring trials and data-sharing platforms (e.g., Zenodo) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。